molecular formula C17H17N3O5 B5867812 [4-(2-FURYLCARBONYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B5867812
M. Wt: 343.33 g/mol
InChI Key: KBIJSKNKOCJDIE-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a furylcarbonyl group and a methanone group attached to a 3-methyl-4-nitrophenyl moiety.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-12-11-13(4-5-14(12)20(23)24)16(21)18-6-8-19(9-7-18)17(22)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIJSKNKOCJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furylcarbonyl Intermediate: The synthesis begins with the preparation of the furylcarbonyl intermediate through the reaction of furan with a suitable acylating agent under acidic conditions.

    Piperazine Derivatization: The furylcarbonyl intermediate is then reacted with piperazine in the presence of a base to form the furylcarbonyl-piperazine derivative.

    Final Coupling Reaction: The furylcarbonyl-piperazine derivative is coupled with 3-methyl-4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE, 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE, and 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE share structural similarities.

    Uniqueness: The presence of both furylcarbonyl and nitrophenyl groups in the same molecule provides unique chemical and biological properties, making it distinct from other compounds.

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